![molecular formula C19H23NO5S2 B2879388 (Z)-6-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 380586-80-1](/img/structure/B2879388.png)
(Z)-6-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-6-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques, including NMR, IR, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been a significant area of research. For instance, Pansare Dattatraya and Shinde Devanand (2015) synthesized a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol- 2-yl)amino) acid and its derivatives, demonstrating good to moderate antimicrobial activity against both gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin (Pansare Dattatraya & Shinde Devanand, 2015). Similarly, Krátký, Vinšová, and Stolaříková (2017) evaluated rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives for their potential antimicrobial agents against a panel of bacteria, mycobacteria, and fungi, revealing activity primarily against mycobacteria and Gram-positive bacteria (Krátký, Vinšová, & Stolaříková, 2017).
Structural Studies and Synthesis
Research has also delved into the structural aspects and synthesis processes involving thiazolidinone derivatives. Delgado et al. (2005) explored the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, revealing hydrogen-bonded dimers, chains of rings, and sheets, showcasing the compound's potential in designing complex molecular architectures (Delgado et al., 2005).
Anticancer and Antioxidant Evaluation
The potential anticancer and antioxidant activities of thiazolidinone derivatives have been investigated, indicating their utility in medical research. For example, Havrylyuk et al. (2010) conducted antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, identifying compounds with significant activity against various cancer cell lines (Havrylyuk et al., 2010). This suggests the potential of these compounds in developing new anticancer drugs.
Synthesis of Photovoltaic Compounds
In the quest for efficient photovoltaic compounds, Khan et al. (2019) designed triazatruxene-based donor materials with rhodanine-3-acetic acid as acceptor moiety, aiming at greater efficiencies for organic solar cells. Their research underscores the compound's role in advancing solar energy technology (Khan et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-3-25-14-9-8-13(11-15(14)24-2)12-16-18(23)20(19(26)27-16)10-6-4-5-7-17(21)22/h8-9,11-12H,3-7,10H2,1-2H3,(H,21,22)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUAIAQPNUZEBC-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.